molecular formula C14H18BN3O4 B7958783 Methyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole-5-carboxylate

Methyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole-5-carboxylate

Cat. No.: B7958783
M. Wt: 303.12 g/mol
InChI Key: OUXAQJBVQKMUJP-UHFFFAOYSA-N
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Description

Methyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole-5-carboxylate is a complex organic compound characterized by its boronic acid derivative structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 1H-1,2,3-benzotriazole-5-carboxylic acid with a boronic acid derivative under specific conditions, such as the presence of a catalyst and controlled temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes. The process would be optimized for efficiency and yield, ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or acids.

  • Reduction: Reduction reactions can be employed to modify the benzotriazole ring.

  • Substitution: Substitution reactions can introduce different functional groups to the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Boronic Esters: Resulting from the oxidation of the boronic acid group.

  • Modified Benzotriazoles: Resulting from reduction or substitution reactions.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a reagent in organic synthesis, particularly in cross-coupling reactions. It can act as a boronic acid derivative, facilitating the formation of carbon-carbon bonds.

Biology: In biological research, this compound can be used as a probe or inhibitor in studying enzyme activities. Its boronic acid group can interact with various biomolecules, making it useful in biochemical assays.

Medicine: In the medical field, this compound has potential applications in drug discovery and development. Its ability to form stable complexes with biomolecules can be leveraged to design new therapeutic agents.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for various applications requiring stability and reactivity.

Mechanism of Action

The mechanism by which Methyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole-5-carboxylate exerts its effects involves its interaction with molecular targets. The boronic acid group can form reversible covalent bonds with diols and other functional groups in biomolecules, influencing biological processes and pathways.

Comparison with Similar Compounds

  • 1-Methylpyrazole-4-boronic acid pinacol ester: Similar in structure but differs in the heterocyclic ring.

  • 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline: Similar boronic acid derivative but with a different aromatic system.

This comprehensive overview highlights the significance of Methyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole-5-carboxylate in various scientific and industrial fields. Its unique properties and versatile applications make it a valuable compound for research and development.

Properties

IUPAC Name

methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzotriazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BN3O4/c1-13(2)14(3,4)22-15(21-13)9-6-8(12(19)20-5)7-10-11(9)17-18-16-10/h6-7H,1-5H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXAQJBVQKMUJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=NNN=C23)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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